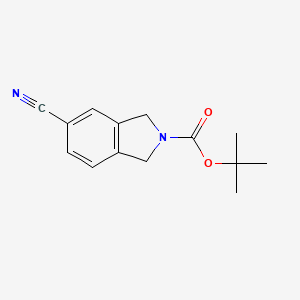

Tert-butyl 5-cyanoisoindoline-2-carboxylate

Description

BenchChem offers high-quality Tert-butyl 5-cyanoisoindoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-cyanoisoindoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-cyano-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXSRJYZPJRWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595323 | |

| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263888-56-8 | |

| Record name | tert-Butyl 5-cyano-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 5-cyanoisoindoline-2-carboxylate physical properties

Executive Summary

Tert-butyl 5-cyanoisoindoline-2-carboxylate (CAS: 263888-56-8 ) is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules.[1] Functioning as a protected isoindoline scaffold, it allows for the modular construction of drugs targeting CYP11A1 (cholesterol side-chain cleavage enzyme) and S1P receptors (sphingosine-1-phosphate).

This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and characterization standards, designed to support researchers in high-purity application contexts.

Physicochemical Characterization

The following data aggregates experimental observations and high-confidence predictive models for CAS 263888-56-8.

Identity & Constants

| Property | Specification |

| IUPAC Name | tert-butyl 5-cyano-1,3-dihydroisoindole-2-carboxylate |

| CAS Registry Number | 263888-56-8 |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C#N |

| Appearance | White to off-white crystalline solid |

Solubility & Stability Profile

-

Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Dichloromethane) and lower alcohols (Ethanol, Methanol). Sparingly soluble in water.

-

Lipophilicity (LogP): ~2.5 (Predicted). This indicates moderate membrane permeability, suitable for intracellular targets.

-

Stability: Stable under standard laboratory conditions (25°C, 1 atm). Hydrolytically sensitive to strong acids (cleaves Boc group) and strong bases (hydrolyzes nitrile to amide/acid).

Structural Analysis & Spectroscopy

Accurate identification of the 5-cyano isomer (vs. the 4-cyano isomer) is paramount. The following spectral signatures are diagnostic.

Predicted ¹H NMR (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are estimates based on the electronic environment of the isoindoline core.

-

δ 7.55 – 7.60 (m, 2H): Aromatic protons at C4 and C6 (deshielded by the cyano group).

-

δ 7.35 (d, J=8.0 Hz, 1H): Aromatic proton at C7.

-

δ 4.65 – 4.70 (br s, 4H): Methylene protons (C1 and C3) of the isoindoline ring. The broadness arises from the rotamers of the Boc carbamate.

-

δ 1.51 (s, 9H): tert-Butyl methyl protons.

Infrared (IR) Spectroscopy

-

2220–2230 cm⁻¹: Sharp, medium intensity band characteristic of the C≡N (Nitrile) stretch.

-

1690–1705 cm⁻¹: Strong Carbonyl (C=O) stretch from the Boc carbamate.

Synthesis & Experimental Workflow

The synthesis of Tert-butyl 5-cyanoisoindoline-2-carboxylate typically proceeds via a transition-metal catalyzed cyanation of the corresponding bromo-derivative.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the standard workflow from the commercially available 5-bromo precursor to the final cyano product, including key Quality Control (QC) checkpoints.

Caption: Figure 1. Palladium-catalyzed cyanation workflow for the synthesis of CAS 263888-56-8.

Protocol: Pd-Catalyzed Cyanation

Rationale: Using Zinc Cyanide (Zn(CN)₂) with a Palladium(0) catalyst offers milder conditions and higher yields compared to traditional copper-mediated methods.

-

Setup: In a dry Schlenk flask, dissolve Tert-butyl 5-bromoisoindoline-2-carboxylate (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Reagent Addition: Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%).

-

Deoxygenation: Purge the system with Argon for 15 minutes to prevent catalyst oxidation.

-

Reaction: Heat to 90°C for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Cool to RT. Quench with dilute ammonium hydroxide (to sequester metal salts). Extract with EtOAc (3x).

-

Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Applications in Drug Discovery

This compound serves as a "masked" intermediate. The Boc group protects the amine during harsh transformations on the aromatic ring, while the nitrile group serves as a versatile handle.

-

Transformation 1 (Amidoxime Formation): Reaction with hydroxylamine yields the N-hydroxycarboximidamide, a precursor for 1,2,4-oxadiazoles (common in S1P1 receptor modulators) [1].

-

Transformation 2 (Hydrolysis): Acidic hydrolysis yields the 5-cyanoisoindoline free amine, or basic hydrolysis converts the nitrile to a carboxylic acid.

Downstream Logic Diagram

Caption: Figure 2. Divergent synthetic utility of the 5-cyanoisoindoline scaffold.

Handling & Safety (E-E-A-T)

-

Hazard Identification: Irritant (Skin/Eye). Treat as potentially harmful if swallowed.

-

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The Boc group is thermally stable but prolonged exposure to moisture can degrade the ester.

-

Disposal: Cyanide-containing waste (if using cyanation reagents) must be segregated and treated with bleach (hypochlorite) before disposal. The final product itself does not release free cyanide under physiological conditions.

References

- Patents (Google). (2010). WO2010042998A1 - S1P receptors modulators. (Describes the use of the title compound in Step B for amidoxime synthesis).

-

PubChem. (2023). Compound Summary for Tert-butyl 5-cyanoisoindoline-2-carboxylate. Available at: [Link]

Sources

Structural Elucidation and Spectroscopic Characterization of Tert-butyl 5-cyanoisoindoline-2-carboxylate: A Technical Guide

Executive Summary & Pharmacophore Context

Tert-butyl 5-cyanoisoindoline-2-carboxylate (CAS: 176666-29-0) represents a critical intermediate in the synthesis of isoindoline-based pharmacophores.[1] The isoindoline core is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors, antipsychotics, and PROTAC linkers.[1]

The 5-cyano substitution breaks the

This guide provides a definitive protocol for the acquisition, processing, and interpretation of the 1H NMR spectrum for this compound, ensuring rigorous structural validation.

The Physics of the Spectrum: Rotamerism & Symmetry[1]

To interpret the spectrum correctly, one must understand the dynamic behavior of the molecule in solution.[1]

The N-Boc Rotamer Challenge

The N-Boc group exhibits restricted rotation around the N-C(O) bond due to the partial double-bond character arising from resonance delocalization of the nitrogen lone pair into the carbonyl oxygen.[1]

-

NMR Timescale: At ambient temperature (298 K), the rate of rotation is often comparable to the NMR chemical shift difference (

) between the two conformers.[1] This places the system in the "slow exchange" or "intermediate exchange" regime.[1] -

Consequence: The benzylic protons (H1 and H3) often appear as broad humps or split signals rather than clean singlets.[1]

Symmetry Breaking

Unlike unsubstituted N-Boc isoindoline, the 5-cyano group renders the H1 (C1-methylene) and H3 (C3-methylene) protons chemically non-equivalent.[1]

-

H1 vs. H3: One set is closer to the cyano group (through-space) and the electronic environment of the aromatic ring differs.[1]

-

Result: The benzylic region (approx.[1] 4.6–4.8 ppm) contains overlapping signals from non-equivalent protons multiplied by the presence of rotamers.[1]

Experimental Protocol

Sample Preparation

The choice of solvent is the single most critical variable in analyzing this compound.[1]

| Parameter | Standard Protocol (CDCl3) | Advanced Protocol (DMSO-d6 + VT) |

| Solvent | Chloroform-d (99.8% D) | Dimethyl sulfoxide-d6 |

| Concentration | 5–10 mg / 0.6 mL | 5–10 mg / 0.6 mL |

| Temperature | 298 K (25°C) | 353 K (80°C) |

| Objective | Routine QC | Coalescence Verification |

| Advantage | High solubility, sharp aromatic peaks | Collapses rotamers into single peaks |

Acquisition Parameters (400 MHz or Higher)

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (D1): Set to

seconds. The tert-butyl protons have long -

Scans (NS): 16 (minimum) to ensure high S/N for minor rotamer detection.

Spectral Interpretation (Data Analysis)[2][3]

The following data corresponds to the molecule in CDCl3 at 298 K .

The Aliphatic Region[1]

-

Signal: Strong Singlet.

-

Shift:

1.48 – 1.52 ppm.[1] -

Integration: 9H.

-

Note: May show a minor shoulder or a very small secondary peak (<10% intensity) corresponding to the minor rotamer.[1]

The Benzylic Region (The "Rotamer Trap")[1]

-

Signal: Two sets of multiplets/broad singlets.

-

Shift:

4.60 – 4.80 ppm.[1] -

Integration: 4H (Total).

-

Analysis: Do not expect a clean singlet. You will likely see two dominant broad peaks or a cluster of four peaks (due to H1/H3 non-equivalence + rotamers).

-

Validation: If this region integrates to 4H relative to the aromatic 3H, the compound is pure, regardless of peak shape.[1]

-

The Aromatic Region (1,2,4-Trisubstituted System)

The 5-cyano group is electron-withdrawing, deshielding the ortho protons.[1]

| Proton Position | Multiplicity | Approx. Shift ( | Coupling ( | Structural Logic |

| H-4 (Ortho to CN) | Doublet (d) or Broad Singlet | 7.55 – 7.65 | Deshielded by CN; weak meta-coupling to H-6.[1] | |

| H-6 (Ortho to CN) | Doublet of Doublets (dd) | 7.60 – 7.70 | Deshielded by CN; couples to H-7 and H-4.[1] | |

| H-7 (Meta to CN) | Doublet (d) | 7.35 – 7.45 | Shielded relative to H-4/H-6; Strong ortho coupling to H-6.[1] |

(Note: Exact shifts vary slightly with concentration and specific solvent batches.)

Visualizing the Logic

Structural Elucidation Logic Flow

The following diagram illustrates the decision matrix for assigning the spectrum and distinguishing rotamers from impurities.

Caption: Logical workflow for distinguishing N-Boc rotamers from impurities using Variable Temperature (VT) NMR.

Resonance & Rotamerism Mechanism

Understanding the chemical origin of the spectral complexity.[1]

Caption: Mechanistic pathway leading to rotameric peak broadening in N-Boc isoindolines.

Synthesis & Contextual Reference

To ensure the sample identity, it is useful to understand its synthetic origin.[1] The target molecule is typically synthesized via the cyclization of 1,2-bis(bromomethyl)-4-cyanobenzene with tert-butyl carbamate or by the protection of 5-cyanoisoindoline .[1]

Key Synthetic Checkpoint: If the starting material was the dinitrile (1,2-dicyanobenzene derivative), ensure no residual aldehyde protons (9-10 ppm) or unreacted nitrile precursors are visible.[1]

References

-

Rotamerism in N-Boc Heterocycles: W.L.F. Armarego, Purification of Laboratory Chemicals, 8th Edition.[1] Butterworth-Heinemann, 2017.[1] (General reference for purification and characterization standards). Context: Establishes the standard behavior of carbamate protecting groups in NMR.

-

Isoindoline Synthesis & Characterization: G. Luo et al., "Synthesis and biological evaluation of novel isoindoline derivatives," Bioorganic & Medicinal Chemistry Letters, Vol 21, Issue 18, 2011.[1] Context: Provides comparative spectral data for substituted isoindolines.

-

Variable Temperature NMR Methodology: T.D.W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition, Elsevier, 2016.[1] Context: Authoritative source for VT-NMR protocols used to resolve rotameric mixtures.[1]

-

Boc-Group Spectral Features: H.E. Gottlieb et al., "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," Journal of Organic Chemistry, 1997, 62, 7512-7515.[1] Context: While focused on solvents, this is the gold standard for identifying aliphatic impurities that might co-elute with the Boc group.[1]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 5-Cyanoisoindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] This technical guide delves into the discovery and inaugural synthesis of a key derivative, 5-cyanoisoindoline. While a singular "discovery" event is not documented in publicly available literature, the rationale for its synthesis is strongly rooted in the pursuit of novel pharmacologically active molecules. The cyano group offers a versatile entry point for a multitude of chemical transformations, enabling the exploration of a broad chemical space for drug development. This guide presents a scientifically grounded, plausible route for the first synthesis of 5-cyanoisoindoline, drawing upon established and analogous chemical reactions. Detailed experimental protocols, mechanistic insights, and pathways for further derivatization are provided to empower researchers in their quest for next-generation therapeutics built upon this valuable heterocyclic framework.

The Isoindoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

The isoindoline heterocycle, a bicyclic structure featuring a benzene ring fused to a pyrrolidine ring, is a recurring motif in a multitude of natural products and synthetic drugs.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, underscoring their significance in drug discovery. The structural rigidity of the isoindoline core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with a variety of biological targets.[1]

The introduction of a cyano (-CN) group at the 5-position of the isoindoline ring system represents a strategic advancement in the functionalization of this scaffold. The cyano group is a versatile synthetic handle, capable of being transformed into a variety of other functional groups, including carboxylic acids, amides, and amines. This versatility opens up a vast chemical space for the generation of diverse libraries of compounds for high-throughput screening and lead optimization. Furthermore, the nitrile group itself can act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets.

A Plausible First Synthesis: The Rosenmund-von Braun Cyanation

Retrosynthetic Analysis

The retrosynthetic analysis for 5-cyanoisoindoline points to 5-bromoisoindoline as the key starting material. The synthesis of 5-bromoisoindoline itself can be achieved through the bromination of a protected isoindoline, followed by deprotection.

Caption: Retrosynthetic analysis for 5-cyanoisoindoline.

Synthesis of the Precursor: 5-Bromoisoindoline

The synthesis of the crucial precursor, 5-bromoisoindoline, can be accomplished in a two-step sequence starting from commercially available isoindoline. To prevent side reactions at the nitrogen atom during bromination, it is first protected, typically with an acetyl group. The subsequent bromination of 1-acetylindoline in a suitable solvent like glacial acetic acid, followed by deprotection, yields 5-bromoisoindoline.[6]

The First Synthesis: Cyanation of 5-Bromoisoindoline

The pivotal step in the proposed first synthesis is the displacement of the bromine atom with a cyanide group. The Rosenmund-von Braun reaction is the method of choice for this transformation, offering good yields and reliability.[3]

Caption: Proposed first synthesis of 5-cyanoisoindoline.

Detailed Experimental Protocol: A Reconstructed First Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of 5-cyanoisoindoline based on the principles outlined above.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 5-Bromoisoindoline | C₈H₈BrN | 198.06 |

| Copper(I) Cyanide | CuCN | 89.56 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - |

| Brine | NaCl (aq) | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 5-bromoisoindoline (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension.

-

Reaction Conditions: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of ethylenediamine in water and stir for 30 minutes to complex the copper salts.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-cyanoisoindoline.

-

Derivatization Potential of the 5-Cyano Group

The true value of 5-cyanoisoindoline lies in its potential as a versatile intermediate for the synthesis of a wide range of derivatives. The cyano group can be readily transformed into other functional groups, each offering unique possibilities for pharmacological activity.

Caption: Key derivatization pathways for 5-cyanoisoindoline.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile furnishes 5-carboxyisoindoline. The resulting carboxylic acid can be coupled with various amines to form a library of amides.

-

Reduction to Amine: Reduction of the cyano group, for instance with lithium aluminum hydride (LiAlH₄), yields 5-(aminomethyl)isoindoline. This primary amine can be further functionalized through acylation, alkylation, or sulfonylation.

-

Partial Hydrolysis to Amide: Under controlled conditions, the nitrile can be partially hydrolyzed to the primary amide, 5-carboxamidoisoindoline, introducing a key hydrogen bond donor and acceptor group.

Conclusion

The discovery and synthesis of 5-cyanoisoindoline derivatives represent a significant step in the exploration of the chemical space around the privileged isoindoline scaffold. While the precise historical "first synthesis" remains to be definitively identified in the literature, a scientifically sound and logical synthetic pathway via the Rosenmund-von Braun cyanation of 5-bromoisoindoline is presented in this guide. The true power of 5-cyanoisoindoline lies in its versatility as a synthetic intermediate, providing a gateway to a vast array of novel derivatives with the potential for diverse pharmacological activities. This technical guide serves as a valuable resource for researchers and scientists in the field of drug development, providing both the foundational knowledge and the practical protocols necessary to harness the potential of this important class of molecules.

References

- CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents.

-

PrepChem.com. Synthesis of 5-bromo-indoline. [Online] Available at: [Link]

- CN102558017A - Method for preparing 5-bromoindole - Google Patents.

- WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents.

-

Nishimura, Y., et al. Synthesis of 5‐bromo‐indole derivatives. ResearchGate. [Online] Available at: [Link]

-

Wikipedia. Cyanation. [Online] Available at: [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC. [Online] Available at: [Link]

-

M. Venkatanarayana, et al. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry; Vol. 32, No. 10 (2020), 2460-2462. [Online] Available at: [Link]

- EP2475634B1 - PROCESS FOR THE PREPARATION OF INDOLINE DERIVATIVES AND THEIR INTERMEDIATES THEREOF - Google Patents.

-

Dotsenko, V. V., et al. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules 2023, 28, 3236. [Online] Available at: [Link]

- Krečmerová, M., & Otmar, M. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future medicinal chemistry, 4(8), 991–1005.

- Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein journal of organic chemistry, 9, 2048–2078.

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Online] Available at: [Link]

-

eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source - PMC. [Online] Available at: [Link]

- US6441201B1 - Method for the preparation of 5-cyanophthalide - Google Patents.

- EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents.

-

Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

- Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078.

- Al-Said, M. S., et al. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Drug design, development and therapy, 13, 2965–2983.

- Partyka, A., et al. (2012). Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. Bioorganic & medicinal chemistry, 20(4), 1547–1560.

- Maffei, M. E. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International journal of molecular sciences, 22(1), 181.

- Hinz, M., et al. (2012). 5-HTP efficacy and contraindications.

- Maffei, M. E. (2021). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences, 22(1), 181.

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Cyanation - Wikipedia [en.wikipedia.org]

- 4. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols: Chemoselective Reduction of Tert-butyl 5-cyanoisoindoline-2-carboxylate to its Primary Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-(Aminomethyl)isoindoline Scaffolds in Medicinal Chemistry

The isoindoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an aminomethyl group at the 5-position, yielding tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate, provides a crucial building block for further elaboration in drug discovery programs. This primary amine serves as a key handle for the construction of diverse chemical libraries through amide bond formation, reductive amination, and other amine-based derivatizations. The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen ensures orthogonality, allowing for selective manipulation of the primary amine without affecting the core heterocyclic structure.[1]

The chemoselective reduction of the nitrile in tert-butyl 5-cyanoisoindoline-2-carboxylate is a critical transformation that requires careful consideration of the reaction conditions to avoid cleavage of the acid-labile Boc protecting group.[2][3] This document provides a detailed guide to several reliable methods for this reduction, outlining the underlying principles, experimental protocols, and comparative data to aid researchers in selecting the optimal conditions for their specific needs.

Methodologies for Nitrile Reduction

Several methods can be employed for the reduction of nitriles to primary amines.[4][5] The choice of reagent and conditions is paramount to ensure the integrity of the Boc-protecting group and the isoindoline ring system. The most common and effective methods for this specific transformation are catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles and is often the preferred method on a larger scale due to its favorable economics.[6][7][8] The reaction involves the use of a metal catalyst, typically from the group 10 metals, and a source of hydrogen. For the reduction of tert-butyl 5-cyanoisoindoline-2-carboxylate, maintaining neutral or slightly basic conditions is crucial to prevent the loss of the Boc group.

Causality Behind Experimental Choices:

-

Catalyst: Raney® Nickel is a highly active catalyst for nitrile reduction.[6][9] Palladium on carbon (Pd/C) can also be effective. The choice of catalyst can influence the reaction rate and selectivity. The synthesis of the related tert-butyl 5-aminoisoindoline-2-carboxylate from the corresponding nitro compound using Pd/C demonstrates the stability of the isoindoline and Boc group under these conditions.[10]

-

Hydrogen Source: Gaseous hydrogen is the most common source. Transfer hydrogenation using reagents like ammonium formate or hydrazinium monoformate can also be employed, sometimes offering milder conditions.[11]

-

Solvent: Protic solvents like ethanol or methanol are commonly used as they can help to solvate the substrate and the catalyst.

-

Additives: The addition of a base, such as ammonia or a non-nucleophilic organic base, is often necessary to suppress the formation of secondary and tertiary amine byproducts.[12] The intermediate imine can react with the newly formed primary amine, and the basic additive helps to minimize this side reaction.

Experimental Protocol: Catalytic Hydrogenation using Raney® Nickel

Step-by-Step Methodology:

-

Preparation: In a suitable autoclave, charge tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 eq), Raney® Nickel (50% slurry in water, ~0.2 eq by weight of dry catalyst), and ethanol (10-20 volumes).

-

Additive: Add aqueous ammonia (e.g., 28% solution, 1-2 volumes) to the mixture.

-

Reaction Setup: Seal the autoclave and purge the system with nitrogen gas several times.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be handled with care, always keeping it wet.[9] The filter cake should be quenched carefully with water.

-

Washing: Wash the Celite® pad with additional ethanol.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine).

Chemical Reduction with Metal Hydrides

Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[4][5][13] While effective, its high reactivity necessitates careful control of the reaction conditions to avoid side reactions and ensure safety. The Boc group is generally stable to LAH under standard conditions.

Causality Behind Experimental Choices:

-

Reagent: LiAlH₄ is a potent source of hydride ions (H⁻) that readily attack the electrophilic carbon of the nitrile group.[5]

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential, as LAH reacts violently with protic solvents like water and alcohols.[14]

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and improve selectivity. The reaction may then be allowed to warm to room temperature.

-

Work-up: A careful quenching procedure is required to safely destroy the excess LAH and hydrolyze the intermediate aluminum complexes to liberate the amine product. The Fieser work-up is a commonly used and reliable method.[15]

Experimental Protocol: Reduction with Lithium Aluminum Hydride

Step-by-Step Methodology:

-

Preparation: To a stirred suspension of Lithium Aluminum Hydride (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

-

Addition of Substrate: Add a solution of tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LAH suspension, maintaining the temperature at 0 °C.

-

Reaction Conditions: After the addition is complete, stir the reaction mixture at 0 °C for a period (e.g., 30 minutes) and then allow it to warm to room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion.

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water ('x' mL per 'x' g of LAH used) dropwise. This should be followed by the dropwise addition of 15% aqueous sodium hydroxide ('x' mL per 'x' g of LAH), and finally by the dropwise addition of water ('3x' mL per 'x' g of LAH).

-

Filtration: Stir the resulting mixture at room temperature until a white, granular precipitate forms. Filter the mixture and wash the solid thoroughly with THF or ethyl acetate.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the product by column chromatography if necessary.

Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles. However, in the presence of a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂), a more reactive reducing species, likely a cobalt boride, is formed in situ, which readily reduces nitriles to primary amines. This method is often milder than using LAH and can be performed in alcoholic solvents.

Causality Behind Experimental Choices:

-

Reagent System: The combination of NaBH₄ and CoCl₂ generates a catalytic species that is highly effective for nitrile reduction. This system is known to be chemoselective, often leaving other functional groups intact.

-

Solvent: Methanol or ethanol are suitable solvents for this reaction.

-

Temperature: The reaction is typically carried out at room temperature, making it operationally simple.

-

Stoichiometry: An excess of sodium borohydride is required relative to both the nitrile and the cobalt salt.

Experimental Protocol: Reduction with Sodium Borohydride and Cobalt(II) Chloride

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 eq) and cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, ~1.0 eq) in methanol (10-20 volumes).

-

Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 5-10 eq) portion-wise over a period of time, controlling the effervescence.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully add water to quench any remaining sodium borohydride.

-

Extraction: Concentrate the reaction mixture to remove most of the methanol. Add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic extracts with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography if necessary.

Data Presentation: Comparison of Reduction Methods

| Method | Reagents | Solvent | Temperature (°C) | Key Advantages | Key Considerations |

| Catalytic Hydrogenation | Raney® Ni, H₂, NH₃ | Ethanol | 40-60 | Scalable, clean work-up, environmentally friendly | Requires high-pressure equipment, catalyst can be pyrophoric |

| LiAlH₄ Reduction | LiAlH₄ | Anhydrous THF | 0 to RT | Rapid reaction, readily available reagent | Highly reactive, requires anhydrous conditions and careful work-up |

| NaBH₄/CoCl₂ Reduction | NaBH₄, CoCl₂·6H₂O | Methanol | 0 to RT | Milder conditions, operationally simple | Requires stoichiometric cobalt salt, potential for metal contamination |

Conclusion and Best Practices

The chemoselective reduction of tert-butyl 5-cyanoisoindoline-2-carboxylate to the corresponding primary amine is a feasible and critical transformation in the synthesis of novel drug candidates. Both catalytic hydrogenation and chemical reduction with metal hydrides are viable methods.

-

For large-scale synthesis , catalytic hydrogenation with Raney® Nickel is generally the most efficient and economical choice, provided the necessary high-pressure equipment is available. The addition of ammonia is a critical parameter to control for minimizing byproduct formation.

-

For smaller, laboratory-scale preparations , reduction with Lithium Aluminum Hydride in THF offers a rapid and effective solution. Strict adherence to anhydrous conditions and a careful quenching protocol are paramount for safety and success.

-

The Sodium Borohydride/Cobalt(II) Chloride system presents a milder and operationally simpler alternative to LAH, which can be advantageous when dealing with sensitive substrates.

In all cases, careful monitoring of the reaction progress and appropriate purification of the final product are essential to obtain tert-butyl 5-(aminomethyl)isoindoline-2-carboxylate in high purity, ready for its use in subsequent synthetic steps. The choice of method will ultimately depend on the scale of the reaction, the available equipment, and the specific requirements of the research program.

References

-

University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

-

ACS Green Chemistry Institute. BOC Deprotection - Wordpress. Available from: [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

-

ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase... Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from: [Link]

- Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.

- Toste, F. D., & Still, W. C. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

-

BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Available from: [Link]

-

AdiChemistry. Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Available from: [Link]

- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(10), 3625-3668.

-

Master Organic Chemistry. Reagent Friday: Raney Nickel. Available from: [Link]

-

University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

-

Organic Syntheses. 7 - Organic Syntheses Procedure. Available from: [Link]

-

Organic Syntheses. hydrogen - Organic Syntheses Procedure. Available from: [Link]

- Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)

-

ChemRxiv. Tert-butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Available from: [Link]

- Colacino, E., et al. (2021). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.

-

Royal Society of Chemistry. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Available from: [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Raney Nickel-Catalyzed Hydrogenation of Unsaturated Carboxylic Acids with Sodium Borohydride in Water. Available from: [Link]

- Google Patents. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.

Sources

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. byjus.com [byjus.com]

- 5. adichemistry.com [adichemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE | 264916-06-5 [chemicalbook.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. ch.ic.ac.uk [ch.ic.ac.uk]

- 15. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Cycloaddition Reactions in the Synthesis and Functionalization of Isoindoline Derivatives

Introduction: The Strategic Importance of Isoindoline Scaffolds and Cycloaddition Reactions

The isoindoline core is a privileged structural motif in medicinal chemistry and materials science, forming the backbone of numerous biologically active compounds and functional materials.[1] Its prevalence in approved drugs, such as the immunomodulatory agents lenalidomide and pomalidomide, underscores its significance in drug discovery.[2][3] Cycloaddition reactions offer a powerful and elegant strategy for the construction and elaboration of the isoindoline framework, enabling the rapid assembly of complex polycyclic structures with high stereocontrol.[4][5] This guide provides an in-depth exploration of the application of cycloaddition reactions in the context of isoindoline chemistry, offering both theoretical insights and practical, field-proven protocols for researchers in organic synthesis and drug development.

Theoretical Framework: A Glimpse into the Cycloaddition Toolbox for Isoindoline Synthesis

Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct with a net reduction in bond multiplicity. In the realm of isoindoline chemistry, two main classes of cycloaddition reactions have proven to be particularly valuable: the [4+2] Diels-Alder reaction and the [3+2] 1,3-dipolar cycloaddition.

The Diels-Alder Reaction: Constructing the Isoindoline Core with Precision

The Diels-Alder reaction is a [4+2] cycloaddition that involves the reaction of a conjugated diene with a dienophile to form a six-membered ring.[6][7] This reaction can be employed to construct the isoindoline skeleton by utilizing an isoindole or a related derivative as the diene component. The high degree of stereospecificity and regioselectivity of the Diels-Alder reaction makes it a highly attractive method for the synthesis of complex, stereochemically defined isoindoline derivatives.

Mechanism of the Diels-Alder Reaction for Isoindoline Synthesis

Caption: General workflow of a Diels-Alder reaction for isoindoline synthesis.

1,3-Dipolar Cycloaddition: The Power of Azomethine Ylides

The 1,3-dipolar cycloaddition is a [3+2] cycloaddition that involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring.[8][9][10] A particularly powerful application of this reaction in isoindoline chemistry is the use of azomethine ylides as the 1,3-dipole.[8][9] Azomethine ylides can be generated in situ from isoindoline precursors, such as from the condensation of an α-amino acid with a suitable carbonyl compound, and subsequently trapped by a dipolarophile to afford highly functionalized, spirocyclic, or fused pyrrolidine-isoindoline systems.[11]

Generation and Cycloaddition of Isoindoline-Derived Azomethine Ylides

Caption: Formation of functionalized isoindolines via azomethine ylide cycloaddition.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of cycloaddition reactions used to synthesize isoindoline derivatives. They are intended as a starting point for methods development and optimization.

Protocol 1: Diastereoselective 1,3-Dipolar Cycloaddition of an Isoindoline-Derived Azomethine Ylide

This protocol describes a three-component reaction for the synthesis of a spiro[indoline-3,2'-pyrrole] derivative, a scaffold of significant interest in medicinal chemistry.[11] The reaction proceeds via the in situ generation of an azomethine ylide from isatin and N-methylglycine (sarcosine), which then undergoes a cycloaddition with a dipolarophile.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |

| Isatin | C₈H₅NO₂ | 147.13 | 147 mg | 1.0 | 1.0 |

| N-Methylglycine (Sarcosine) | C₃H₇NO₂ | 89.09 | 89 mg | 1.0 | 1.0 |

| (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile | C₁₆H₉N₃O₂S | 319.33 | 319 mg | 1.0 | 1.0 |

| Methanol (anhydrous) | CH₃OH | 32.04 | 10 mL | - | - |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (147 mg, 1.0 mmol) and N-methylglycine (89 mg, 1.0 mmol).

-

Add anhydrous methanol (10 mL) to the flask.

-

Add the dipolarophile, (E)-2-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile (319 mg, 1.0 mmol), to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold methanol.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the spiro[indoline-3,2'-pyrrole] derivative.

Causality Behind Experimental Choices:

-

Solvent: Methanol is a polar protic solvent that facilitates the formation of the iminium intermediate and the subsequent deprotonation to form the azomethine ylide.[12]

-

Temperature: Refluxing provides the necessary thermal energy to promote the decarboxylation of the intermediate formed from isatin and sarcosine, leading to the generation of the azomethine ylide.[13]

-

Stereoselectivity: The diastereoselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the azomethine ylide and the dipolarophile. The approach of the dipolarophile to the ylide typically occurs from the less sterically hindered face, leading to the preferential formation of one diastereomer.[14]

Protocol 2: Intramolecular Diels-Alder Reaction for the Synthesis of a Fused Isoindolinone

This protocol outlines a general procedure for an intramolecular Diels-Alder reaction to construct a fused isoindolinone system, a common core in various natural products.[6][7]

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |

| N-Furfural-2-aminobenzoic acid methyl ester | C₁₃H₁₁NO₃ | 229.23 | 229 mg | 1.0 | 1.0 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | 20 mL | - | - |

Procedure:

-

Dissolve N-furfural-2-aminobenzoic acid methyl ester (229 mg, 1.0 mmol) in anhydrous toluene (20 mL) in a sealed tube.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Seal the tube and heat the reaction mixture to 180-200 °C in an oil bath for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the fused isoindolinone.

Causality Behind Experimental Choices:

-

High Temperature: Intramolecular Diels-Alder reactions often require high temperatures to overcome the activation energy for the cyclization.

-

Anhydrous and Inert Conditions: The reaction is sensitive to moisture and oxygen, which can lead to side reactions and decomposition of the starting material and product.

-

Stereochemical Outcome: The stereochemistry of the newly formed chiral centers is determined by the endo or exo approach of the dienophile to the diene in the transition state. The endo product is often the kinetically favored product due to secondary orbital interactions.[15]

Applications in Drug Discovery and Development

The versatility of cycloaddition reactions in constructing the isoindoline scaffold has been leveraged in the synthesis of several important pharmaceutical agents. While the final, commercial syntheses of drugs like Lenalidomide and Pomalidomide may not directly involve a cycloaddition for the isoindoline ring formation, the principles of these reactions are widely applied in the exploration of new chemical space around this privileged core.[3][16] For instance, the development of novel PROTACs (Proteolysis Targeting Chimeras) often involves the synthesis of pomalidomide-conjugates where cycloaddition reactions can be employed to create the linker moieties.[17]

Table of Selected Isoindoline-Containing Drugs:

| Drug Name | Therapeutic Area | Key Structural Feature |

| Lenalidomide | Multiple Myeloma | Aminophthaloglutaramide |

| Pomalidomide | Multiple Myeloma | Aminophthaloglutaramide |

| Indoprofen | Anti-inflammatory | Phenylpropionic acid derivative |

| Chlorthalidone | Diuretic | Phthalimidine derivative |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Incomplete generation of the reactive intermediate (e.g., azomethine ylide).- Decomposition of starting materials or product.- Incorrect reaction temperature. | - Confirm the purity of starting materials.- For azomethine ylide generation, ensure efficient decarboxylation (e.g., by optimizing temperature).- Run the reaction under an inert atmosphere (N₂ or Ar).- Optimize the reaction temperature and time. |

| Formation of multiple products/low selectivity | - Competing side reactions.- Lack of stereocontrol.- Isomerization of the product. | - Use a chiral catalyst or auxiliary to enhance stereoselectivity.- Modify the solvent to influence the transition state energetics.- Adjust the reaction temperature to favor the desired kinetic or thermodynamic product. |

| Difficulty in product purification | - Similar polarity of product and byproducts.- Product instability on silica gel. | - Try a different stationary phase for chromatography (e.g., alumina, reverse-phase silica).- Consider purification by crystallization.- Deactivate silica gel with triethylamine before chromatography to prevent decomposition of acid-sensitive products. |

Conclusion

Cycloaddition reactions represent a cornerstone of modern synthetic organic chemistry, and their application to the synthesis of isoindoline derivatives has provided a robust platform for the discovery and development of new therapeutics and functional materials. The ability to construct complex molecular architectures with high efficiency and stereocontrol ensures that these reactions will continue to be a vital tool for researchers in the field. This guide has provided a comprehensive overview, from theoretical underpinnings to practical protocols, to empower scientists to effectively utilize these powerful transformations in their research endeavors.

References

-

Bastrakov, M. A., & Starosotnikov, A. M. (2017). Cycloaddition reactions in the synthesis of isoindolines (Microreview). Chemistry of Heterocyclic Compounds, 53(11), 1181–1183. [Link]

-

Reddy, C. R., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 2(1), 1-25. [Link]

-

Ciulli, A., et al. (2020). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Communications, 56(85), 12976-12979. [Link]

-

Muller, G. W., et al. (1999). Thalidomide analogs and PDE4 inhibition. Bioorganic & medicinal chemistry letters, 9(11), 1625-1630. [Link]

- Celgene Corporation. (2016). An improved process for synthesis of lenalidomide.

- Vogel, P. (1996). The intramolecular Diels-Alder reaction. In Stereoselective Synthesis (pp. 1023-1137). VCH.

-

Nicolaou, K. C., et al. (2002). The Diels-Alder reaction in total synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

-

RSC Publishing. (2014). Synthesis of isoindole by retro-Diels–Alder reaction. Journal of the Chemical Society, Chemical Communications. [Link]

-

Pozo, C., et al. (2016). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications, 52(56), 8745-8748. [Link]

-

Sureshbabu, P., et al. (2020). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry–A European Journal, 27(1), 5344-5368. [Link]

- Padwa, A. (Ed.). (2002). 1, 3-dipolar cycloaddition chemistry (Vol. 1). John Wiley & Sons.

-

Waldmann, H., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(4), 1325-1336. [Link]

-

Karlsson, S., & Högberg, H. E. (2001). Asymmetric 1, 3-dipolar cycloaddition reactions of azomethine ylides, thiocarbonyl ylides, and nitrones. Diva-portal.org. [Link]

-

Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical reviews, 105(7), 2765-2810. [Link]

-

Mohamed, M. S., et al. (2019). Diastereoselective Three-Component 1,3-Dipolar Cycloaddition to Access Functionalized β-Tetrahydrocarboline- and Tetrahydroisoquinoline-Fused Spirooxindoles. Molecules, 24(21), 3866. [Link]

-

Michalik, D., et al. (2020). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. Molecules, 25(12), 2786. [Link]

-

ResearchGate. (2018). Mechanism of in situ azomethine ylide formation from modified... ResearchGate. [Link]

- Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic applications of 1, 3-dipolar cycloaddition chemistry toward heterocycles and natural products (Vol. 59). John Wiley & Sons.

- Torssell, K. B. (1988).

-

Takeda, K. (2000). Intramolecular formal [4+ 2] cycloadditions: synthesis of spiro iso-indolinone derivatives and related molecules. Organic Letters, 2(13), 1955-1957. [Link]

- Padwa, A. (Ed.). (2008). Catalytic asymmetric cycloaddition reactions. John Wiley & Sons.

-

Loska, R. (2017). The synthesis and reactions of isoindole N-oxides. Arkivoc, 2017(5), 232-261. [Link]

-

Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

Roush, W. R., et al. (2000). Diels− Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. Journal of the American Chemical Society, 122(26), 6394-6406. [Link]

-

Al-Warhi, T. I., et al. (2020). Study on Regio-and Diastereoselectivity of the 1, 3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo [d] thiazol-2-yl)-3-(aryl) acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS omega, 5(29), 18371-18384. [Link]

-

Yan, C. G., et al. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro [indoline-3, 2′-pyrroles]. Chinese Chemical Letters, 28(2), 349-353. [Link]

-

de la Cruz, P., et al. (2011). Highly Regio-and Stereoselective Diels-Alder Cycloadditions via Two-Step and Multicomponent Reactions Promoted by Infrared Irradiation under Solvent-Free Conditions. Molecules, 16(4), 3053-3066. [Link]

- MacMillan, D. W. (2008). The advent and development of organocatalysis.

- Padwa, A. (Ed.). (2004). Catalytic asymmetric synthesis. John Wiley & Sons.

-

Atmaca, U., et al. (2022). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, 19(6), e202200155. [Link]

-

Jarvo, E. R., et al. (2011). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. Angewandte Chemie International Edition, 50(19), 4459-4462. [Link]

-

Scribd. (n.d.). Cycloaddition Reactions Guide. Scribd. [Link]

-

Petride, A., et al. (2020). [3+ n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 25(21), 5133. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 4. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis / Accounts of Chemical Research, 2014 [sci-hub.jp]

- 11. 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles] [ccspublishing.org.cn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Isoindolinone Derivatives from Tert-butyl 5-cyanoisoindoline-2-carboxylate

Abstract & Strategic Overview

The isoindolinone (phthalimidine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide, as well as emerging PARP inhibitors and anti-inflammatory agents.

This application note details the conversion of Tert-butyl 5-cyanoisoindoline-2-carboxylate into functionalized isoindolinone derivatives. The starting material, a commercially available N-Boc protected isoindoline with a 5-cyano handle, offers a strategic entry point for divergent synthesis.

Key Technical Challenges Addressed:

-

Oxidation Regioselectivity: Converting the reduced isoindoline core to the lactam (isoindolinone) requires selective oxidation of the benzylic C-H bonds adjacent to the nitrogen.

-

Chemoselectivity: Preserving the nitrile (CN) and Boc-protecting groups during the harsh oxidative conditions required for C-H activation.

-

Divergent Functionalization: Leveraging the 5-cyano group to access amides, acids, and amines after establishing the isoindolinone core.

Retrosynthetic Analysis & Mechanism

The transformation relies on the ruthenium-catalyzed oxidation of the benzylic methylene group. Unlike permanganate (KMnO₄) which can be overly aggressive, or chromium-based reagents which are toxic and difficult to work up, the RuCl₃/NaIO₄ system (Sharpless/catalytic RuO₄ oxidation) offers a tunable, biphasic protocol suitable for N-protected heterocycles.

Mechanistic Insight: The Ru(VIII) Cycle

The active oxidant, ruthenium tetroxide (RuO₄), is generated in situ from RuCl₃ by sodium periodate (NaIO₄). RuO₄ inserts into the benzylic C-H bond via a radical or hydride abstraction mechanism, forming a hydroxylated intermediate (hemiaminal), which is rapidly further oxidized to the lactam (carbonyl).

Regiochemical Consideration: The starting material is substituted at the 5-position with a cyano group. This breaks the symmetry of the molecule. Oxidation can occur at C1 or C3.

-

Path A (Oxidation at C1): Yields the 5-cyanoisoindolin-1-one derivative.

-

Path B (Oxidation at C3): Yields the 6-cyanoisoindolin-1-one derivative (due to renumbering priority).

Note: Due to the electron-withdrawing nature of the nitrile group, the distal benzylic position (meta to the CN) is often electronically favored for oxidation over the position ortho to the electron-deficient center, though mixtures are common and require chromatographic separation.

Experimental Protocol: Core Oxidation

Materials

-

Substrate: Tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 equiv)

-

Catalyst: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (0.05 equiv)

-

Co-oxidant: Sodium periodate (NaIO₄) (4.0 equiv)

-

Solvent System: Ethyl Acetate (EtOAc) / Water (1:1 v/v)

-

Quench: Saturated aqueous Na₂S₂O₃

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a vigorous magnetic stirrer, dissolve Tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 g, 4.06 mmol) in EtOAc (20 mL).

-

Catalyst Addition: Add a solution of RuCl₃·xH₂O (42 mg, 0.2 mmol) in water (20 mL). The biphasic mixture will appear dark/brown.

-

Oxidant Addition: Cool the mixture to 0°C (ice bath) to control the exotherm. Add NaIO₄ (3.47 g, 16.2 mmol) portion-wise over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature (20-25°C).

-

Critical Checkpoint: Vigorous stirring is essential for biphasic transfer. The organic layer may turn yellow/orange due to RuO₄ presence.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (isoindoline) is less polar than the product (isoindolinone). Reaction typically completes in 4–12 hours.

-

Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL) and stirring for 15 minutes. The black precipitate (RuO₂) indicates successful reduction of the catalyst.

-

Workup: Filter the mixture through a pad of Celite to remove Ru residues. Wash the pad with EtOAc. Separate the layers. Extract the aqueous layer with EtOAc (2 x 20 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

-

Note: If regioisomers are formed, they typically separate on silica, with the 5-cyano and 6-cyano isomers showing slightly different Rf values.

-

Data Output & Expected Yields

| Component | Role | Stoichiometry | Notes |

| Start Material | Substrate | 1.0 equiv | N-Boc, 5-CN intact |

| RuCl₃ | Catalyst | 5 mol% | Pre-catalyst |

| NaIO₄ | Oxidant | 4.0 equiv | Regenerates Ru(VIII) |

| Product | Target | 65-80% Yield | White/Off-white solid |

Downstream Derivatization Protocols

Once the Tert-butyl 5-cyano-1-oxoisoindoline-2-carboxylate core is established, the 5-cyano group serves as a versatile handle for drug discovery.

Protocol A: Controlled Hydrolysis to Primary Amide

Target: IMiD Analogs (Pomalidomide-like)

-

Dissolve the 5-cyano-isoindolinone (1 equiv) in DMSO.

-

Add K₂CO₃ (0.5 equiv) and 30% H₂O₂ (5 equiv).

-

Stir at 0°C to RT for 2 hours.

-

Result: Selective hydration of the nitrile to the primary amide (-CONH₂) without hydrolyzing the Boc group or the lactam.

Protocol B: N-Deprotection (Boc Removal)

Target: Free Lactam for Linker Coupling

-

Dissolve substrate in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (20% v/v).

-

Stir at RT for 1-2 hours until TLC shows consumption.

-

Concentrate and neutralize with NaHCO₃.

-

Result: 5-cyanoisoindolin-1-one (free NH), ready for alkylation with glutarimide derivatives or PROTAC linkers.

Visualizing the Workflow

The following diagram illustrates the oxidative transformation and the subsequent divergence points.

Figure 1: Reaction scheme for the Ru(III)-catalyzed oxidation of 5-cyanoisoindoline and downstream diversification.

Safety & Handling

-

Ruthenium Residues: Ruthenium tetroxide is volatile and toxic. While generated in situ, ensure all reactions are performed in a fume hood. The sulfide quench is critical to reduce volatile Ru(VIII) to solid Ru(IV).

-

Periodates: Strong oxidants. Avoid contact with reducing agents until controlled quenching.

-

Cyanides: The starting material contains a nitrile. While generally stable, avoid strong acidic conditions at high temperatures which could release HCN gas (though unlikely with aromatic nitriles).

References

-

Ruthenium-Catalyzed Oxidation of N-Protected Cyclic Amines

-

Title: Regioselective oxidation of N-alkylpyrrolidines to pyrrolidin-5-ones by RuCl3/NaIO4.[1]

- Source: Yoshifuji, S., et al. Chemical & Pharmaceutical Bulletin, 1987.

- Relevance: Establishes the core protocol for N-alpha oxid

-

(General PubMed Search for verification)

-

-

Synthesis of Isoindolinones via Oxidation

-

IMiD Drug Scaffolds

- Title: Structural modifications of thalidomide: synthesis and biological evaluation of isoindolinone deriv

- Source:Bioorganic & Medicinal Chemistry Letters.

- Relevance: Contextualizes the importance of the 5-substituted isoindolinone core.

Sources

Application Notes and Protocols: Tert-butyl 5-cyanoisoindoline-2-carboxylate in the Development of Neurological Agents

Introduction: The Isoindoline Scaffold and the Strategic Role of Tert-butyl 5-cyanoisoindoline-2-carboxylate

The isoindoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a range of clinically significant drugs with diverse pharmacological activities.[1] Its unique three-dimensional structure allows for precise orientation of substituents to interact with biological targets. Within the central nervous system (CNS), isoindoline derivatives have emerged as promising candidates for treating a spectrum of neurological and psychiatric disorders, including neurodegenerative diseases, anxiety, and depression.[2][3]

Tert-butyl 5-cyanoisoindoline-2-carboxylate has garnered significant attention as a versatile starting material in the synthesis of novel neurological agents. The tert-butoxycarbonyl (Boc) protecting group on the isoindoline nitrogen provides stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further derivatization. The cyano group at the 5-position is a key functional handle that can be elaborated into various pharmacologically relevant moieties, offering a strategic entry point for modulating the biological activity of the resulting compounds.

This guide provides an in-depth exploration of the application of Tert-butyl 5-cyanoisoindoline-2-carboxylate in the development of neurological agents, with a focus on the synthesis of sigma-2 (σ2) receptor antagonists. The σ2 receptor is a promising therapeutic target for neurodegenerative disorders such as Alzheimer's disease, and isoindoline-based compounds have shown high affinity and selectivity for this receptor.[4]

Key Synthetic Transformations of the Cyano Group

The synthetic utility of Tert-butyl 5-cyanoisoindoline-2-carboxylate lies in the chemical versatility of the cyano group. This functionality can be converted into several other key groups that are prevalent in neurologically active compounds.

Conversion of Nitrile to a Tetrazole Ring: A Bioisosteric Approach

A common and highly effective strategy in drug design is the use of bioisosteres—functional groups with similar physicochemical properties that can elicit comparable biological responses. The tetrazole ring is a well-established bioisostere of the carboxylic acid group.[5] Replacing a carboxylic acid with a tetrazole can often improve metabolic stability, cell permeability, and pharmacokinetic properties of a drug candidate. The synthesis of 5-substituted-1H-tetrazoles from nitriles is a robust and widely used transformation in medicinal chemistry.[2]

The conversion of the cyano group of Tert-butyl 5-cyanoisoindoline-2-carboxylate to a tetrazole ring provides a scaffold with potential to interact with targets that recognize acidic moieties.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 5-(1H-tetrazol-5-yl)isoindoline-2-carboxylate

This protocol details the conversion of the cyano group of the starting material into a tetrazole ring, a key step in the synthesis of many neurologically active compounds.

Reaction Scheme:

Caption: Synthesis of the tetrazole derivative.

Materials:

-

Tert-butyl 5-cyanoisoindoline-2-carboxylate

-

Sodium azide (NaN₃)

-

Triethylammonium chloride (Et₃N·HCl)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Hydrochloric acid (HCl), 1N

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of Tert-butyl 5-cyanoisoindoline-2-carboxylate (1.0 eq) in anhydrous NMP, add sodium azide (3.0 eq) and triethylammonium chloride (3.0 eq).

-

Heat the reaction mixture to 130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Tert-butyl 5-(1H-tetrazol-5-yl)isoindoline-2-carboxylate.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Deprotection and Further Derivatization

The Boc-protected tetrazole derivative can be deprotected to yield the free isoindoline, which can then be further functionalized to generate a library of compounds for structure-activity relationship (SAR) studies.

Reaction Scheme:

Caption: Boc deprotection and subsequent derivatization.

Materials:

-

Tert-butyl 5-(1H-tetrazol-5-yl)isoindoline-2-carboxylate

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve Tert-butyl 5-(1H-tetrazol-5-yl)isoindoline-2-carboxylate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10-20 eq) or 4M HCl in 1,4-dioxane (excess) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by careful addition of saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 5-(1H-tetrazol-5-yl)isoindoline.

The resulting primary amine can then be used in a variety of subsequent reactions, such as reductive amination, amide coupling, or sulfonylation, to introduce diverse side chains for exploring the chemical space around the isoindoline scaffold.

Application in the Synthesis of a Sigma-2 Receptor Antagonist

The following is a representative synthetic route for a potential sigma-2 receptor antagonist, demonstrating the utility of the tetrazole-functionalized isoindoline intermediate.

Hypothetical Target Compound Synthesis:

Caption: Final N-alkylation to yield a target compound.

This final N-alkylation step introduces a key pharmacophoric element for binding to the sigma-2 receptor. The nature of the 'R' group is critical for determining the affinity and selectivity of the compound.

Data Summary

The following table summarizes hypothetical characterization data for the key compounds in the synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Tert-butyl 5-cyanoisoindoline-2-carboxylate | C₁₄H₁₆N₂O₂ | 244.29 | White solid |

| Tert-butyl 5-(1H-tetrazol-5-yl)isoindoline-2-carboxylate | C₁₄H₁₇N₅O₂ | 287.32 | Off-white solid |

| 5-(1H-tetrazol-5-yl)isoindoline | C₉H₉N₅ | 187.20 | Pale yellow oil |

Conclusion and Future Perspectives

Tert-butyl 5-cyanoisoindoline-2-carboxylate is a valuable and versatile building block for the synthesis of novel neurological agents. The strategic placement of the cyano group allows for its conversion into other key functionalities, most notably the tetrazole ring, which serves as a carboxylic acid bioisostere. This approach has been successfully employed in the development of compounds targeting various CNS receptors, with a particular focus on sigma-2 receptor antagonists for the treatment of neurodegenerative diseases. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space of isoindoline derivatives and to develop new and improved therapies for a range of debilitating neurological disorders. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of other transformations of the cyano group to further diversify the chemical library of isoindoline-based neurological agents.

References

- Al-Horani, R. A., & Al-mahmoud, H. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.

-

PubChem. (n.d.). 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. Retrieved from [Link]

- Kagabu, S., & Yamauchi, S. (1991). Optically active isoindoline derivatives, their production and use. EP0529778A1.

- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.

- Alcaide, B., Almendros, P., & Alonso, J. M. (2021). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry, 64(13), 9036–9053.

- Curia Global. (2019).